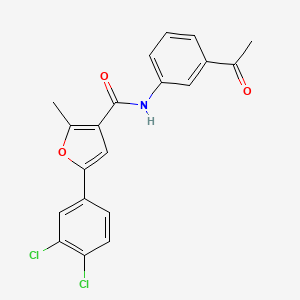![molecular formula C23H23NOS B4537656 N-(4-methylbenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4537656.png)
N-(4-methylbenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
Vue d'ensemble
Description
N-(4-methylbenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and material science. While the specific compound has not been directly studied, related compounds such as N-(4-methylbenzyl)benzamide have been synthesized and analyzed, providing insights into their structure and properties.
Synthesis Analysis
The synthesis of similar compounds, such as N-(4-methylbenzyl)benzamide, has been reported using catalysts like CuI in a versatile approach. Single crystals of the synthesized compound can be grown using techniques like slow evaporation solution technique, which aids in the detailed study of their crystal structure through single-crystal X-ray diffraction methods (Goel et al., 2017).
Molecular Structure Analysis
The molecular structure of related benzamides has been characterized by single-crystal X-ray diffraction, revealing details like orthorhombic lattices and noncentrosymmetric space groups. Intermolecular interactions such as N—H⋯O hydrogen bonds and weak C—H⋯π interactions play a crucial role in stabilizing the crystal structure. Advanced techniques like Hirshfeld surface analysis provide insights into the nature of these intermolecular interactions (Goel et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through various analytical techniques, including Fourier transform IR, NMR, and high-resolution mass spectrometry. These methods help in identifying functional groups and confirming the molecular structure. Additionally, the study of photoluminescence emission spectra, dielectric measurements, and mechanical strength through techniques like the Vickers micro-hardness technique contribute to understanding the chemical properties and reactions of these compounds (Goel et al., 2017).
Physical Properties Analysis
The physical properties such as optical transmittance, optical band gap, UV cutoff wavelength, and piezoelectric coefficients can be determined through linear optical spectroscopy and related methods. These properties are essential for evaluating the potential applications of these compounds in optical and piezoelectric devices (Goel et al., 2017).
Chemical Properties Analysis
Density functional theory (DFT) simulations offer a theoretical framework to calculate optimized molecular geometry, UV–vis spectra, and energy gaps between the highest occupied and lowest unoccupied molecular orbitals. Such theoretical studies complement experimental findings and provide a deeper understanding of the electronic structure and chemical properties of these compounds (Goel et al., 2017).
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[(4-methylphenyl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-17-3-7-19(8-4-17)15-24-23(25)21-11-9-20(10-12-21)16-26-22-13-5-18(2)6-14-22/h3-14H,15-16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZPRTYHWBDQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzenesulfonamide](/img/structure/B4537574.png)
![5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4537580.png)

![N-cycloheptyl-2-({4-methyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4537593.png)
![1-(2,4-dimethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4537596.png)

![9-tert-butyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4537623.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-1-naphthylacetamide](/img/structure/B4537633.png)
![ethyl 4-({[2-(1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4537639.png)
![5-[(2,6-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3-isoxazolecarboxamide](/img/structure/B4537651.png)
![methyl [(4-propoxy-2-pyrimidinyl)thio]acetate](/img/structure/B4537664.png)
![methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4537672.png)
![1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4537678.png)